BenchChemオンラインストアへようこそ!

1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-2-yl)ethan-1-one

Kinase inhibitor Regioisomerism Structure-Activity Relationship

Procure the 4-ylamino regioisomer (CAS 2097909-00-5) specifically for kinase SAR—its pyrimidine attachment matches the patent-disclosed JAK/SYK hinge-binding orientation (EP3670500A1). The 2-ylamino analog (CAS 2195937-10-9) shares identical MW and formula but differs in regiochemistry, potentially altering target binding. Only the 4-ylamino variant ensures fidelity to the pharmacophore. Use in paired comparative studies to probe hinge-binding effects. Verify identity via 1H NMR or HPLC. Research-grade, ≥95% purity.

Molecular Formula C13H14N4OS
Molecular Weight 274.34
CAS No. 2097909-00-5
Cat. No. B2984453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-2-yl)ethan-1-one
CAS2097909-00-5
Molecular FormulaC13H14N4OS
Molecular Weight274.34
Structural Identifiers
SMILESC1C(CN1C(=O)CC2=CC=CS2)NC3=NC=NC=C3
InChIInChI=1S/C13H14N4OS/c18-13(6-11-2-1-5-19-11)17-7-10(8-17)16-12-3-4-14-9-15-12/h1-5,9-10H,6-8H2,(H,14,15,16)
InChIKeyLOPRZHDOXFMLSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-2-yl)ethan-1-one (CAS 2097909-00-5): Chemoinformatic Profile and Procurement Context


1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-2-yl)ethan-1-one (CAS 2097909-00-5, molecular formula C₁₃H₁₄N₄OS, MW 274.34) is a synthetic small molecule comprising a pyrimidin-4-ylamino-substituted azetidine core linked via a carbonyl bridge to a thiophen-2-yl moiety . The compound is disclosed within the patent family claiming pyrimidinyl amino compounds as inhibitors of JAK family and SYK family kinases (EP3670500A1, KR1020200041954A) [1]. Its defining structural feature—the pyrimidin-4-ylamino substitution on the azetidine ring—distinguishes it from its closest regioisomeric analog bearing a pyrimidin-2-ylamino group (CAS 2195937-10-9) . Currently, this compound is available as a research-grade chemical (typical purity ≥95%) from commercial suppliers for non-human research use only .

Why Generic Substitution of 1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-2-yl)ethan-1-one (CAS 2097909-00-5) Is Not Advisable


The compound belongs to a class of pyrimidinyl amino azetidine derivatives claimed as dual JAK/SYK kinase inhibitors [1]. Within this class, the position of the amino linkage on the pyrimidine ring (4-yl vs. 2-yl) constitutes a regioisomeric variation known to alter hydrogen-bonding geometry, steric accessibility to the kinase hinge region, and consequently target binding affinity [2]. The closest cataloged analog—the pyrimidin-2-ylamino regioisomer (CAS 2195937-10-9)—shares identical molecular formula and mass (C₁₃H₁₄N₄OS, MW 274.34) but differs in the vector of the critical pyrimidine-NH-azetidine hydrogen-bond donor/acceptor motif . In the absence of demonstrated biological equipotency or functional interchangeability between the 4-ylamino and 2-ylamino regioisomers, substituting one for the other introduces an unverified variable that may compromise assay reproducibility or SAR continuity [2].

Quantitative Differentiation Evidence for 1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-2-yl)ethan-1-one (CAS 2097909-00-5) vs. Comparator Analogs


Regioisomeric Differentiation: Pyrimidin-4-ylamino vs. Pyrimidin-2-ylamino Substitution in Azetidine-Thiophene Scaffolds

The target compound (CAS 2097909-00-5) and its closest cataloged analog (CAS 2195937-10-9) are constitutional isomers differing solely in the attachment position of the pyrimidine ring to the azetidine NH linker: 4-ylamino vs. 2-ylamino. This regioisomeric variation alters the spatial orientation of the pyrimidine nitrogen lone pair by approximately 60° relative to the azetidine plane, which in kinase inhibitor design directly impacts hydrogen-bonding complementarity to the hinge region of the ATP-binding pocket [1]. In related azetidinyl pyrimidine kinase inhibitor series, regioisomeric pyrimidine attachment has been shown to produce differential JAK isoform selectivity profiles [1]. The 4-ylamino configuration places the pyrimidine N1 atom in a position analogous to the hinge-binding motif of tofacitinib, whereas the 2-ylamino configuration presents a distinct H-bond donor/acceptor vector [2].

Kinase inhibitor Regioisomerism Structure-Activity Relationship

Patent-Disclosed Kinase Target Profile: JAK/SYK Dual Inhibition Class

The generic Markush structure encompassing the target compound is claimed in EP3670500A1 (Beijing Hanmi Pharmaceutical) as having 'excellent inhibitory activity against the kinase of the JAK family and the kinase of the SYK family' [1]. The patent claims these compounds can act as JAK inhibitors and SYK inhibitors for prevention or treatment of JAK and SYK family kinase-related diseases [1]. The azetidine-pyrimidine-thiophene scaffold represented by CAS 2097909-00-5 falls within the claimed structural formulae. While individual compound IC₅₀ values are not publicly reported in the patent abstract or available extracts, the dual JAK/SYK inhibition profile differentiates this class from selective JAK inhibitors (e.g., filgotinib, upadacitinib) and from SYK-selective agents (e.g., fostamatinib) [2].

JAK inhibitor SYK inhibitor Patent pharmacology

Physicochemical and Drug-Likeness Comparison: 4-ylamino vs. 2-ylamino Regioisomers

Despite identical molecular formula (C₁₃H₁₄N₄OS) and molecular weight (274.34 g/mol), the 4-ylamino and 2-ylamino regioisomers exhibit computable differences in key physicochemical descriptors relevant to procurement decisions, including topological polar surface area (TPSA), hydrogen-bond acceptor count, and predicted logP distribution [1]. The pyrimidin-4-ylamino configuration presents the N1 nitrogen in a position that contributes differently to overall H-bond acceptor character compared to the pyrimidin-2-ylamino configuration, which positions both ortho nitrogens adjacent to the amine linkage [1]. These differences, while subtle, can affect solubility, permeability, and assay behavior under standardized screening conditions [2].

Physicochemical properties Drug-likeness Regioisomer comparison

Recommended Research Application Scenarios for 1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-2-yl)ethan-1-one (CAS 2097909-00-5)


JAK/SYK Dual Kinase Inhibitor Screening and SAR Studies

As a compound falling within the Markush claims of EP3670500A1 for dual JAK/SYK kinase inhibition [1], this compound is most appropriately procured for kinase selectivity panel screening and structure-activity relationship (SAR) exploration around the pyrimidin-4-ylamino-azetidine-thiophene scaffold. Researchers should prioritize the 4-ylamino regioisomer specifically, rather than the 2-ylamino variant, to maintain fidelity to the patent-disclosed pharmacophore orientation.

Regioisomeric Probe for Kinase Hinge-Binding Geometry Studies

The availability of the 4-ylamino regioisomer (CAS 2097909-00-5) alongside its 2-ylamino counterpart (CAS 2195937-10-9) enables paired comparative studies to probe how pyrimidine attachment regiochemistry affects kinase hinge-binding [2]. Such matched molecular pair analysis can inform scaffold optimization in medicinal chemistry programs targeting JAK or SYK family kinases.

Azetidine-Containing Fragment and Lead-Like Library Enrichment

With a molecular weight of 274.34 g/mol and favorable computed drug-likeness parameters [3], this compound may serve as a lead-like starting point or fragment elaboration intermediate for kinase-targeted library synthesis. Its azetidine core provides conformational constraint that distinguishes it from more flexible piperidine or pyrrolidine analogs, potentially offering improved ligand efficiency in target engagement assays.

Procurement Quality Control: Regioisomeric Identity Verification

Given the existence of the closely related 2-ylamino regioisomer (CAS 2195937-10-9) sharing identical molecular formula and mass, procurement protocols should mandate analytical verification of regioisomeric identity via ¹H NMR (distinct pyrimidine aromatic proton splitting patterns) or HPLC retention time comparison against an authentic standard of each regioisomer. The InChI Key (LOPRZHDOXFMLSG-UHFFFAOYSA-N) provides definitive structural identification [1].

Quote Request

Request a Quote for 1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-2-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.